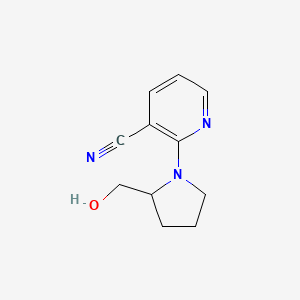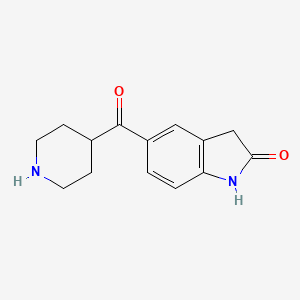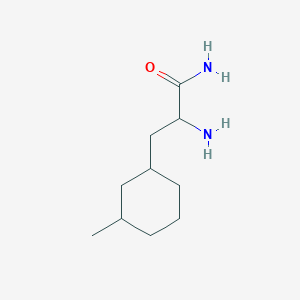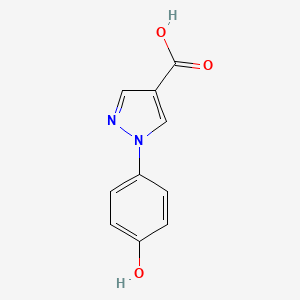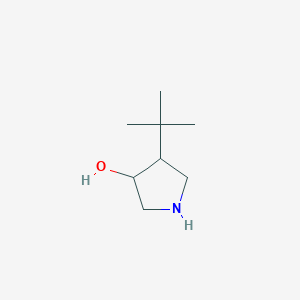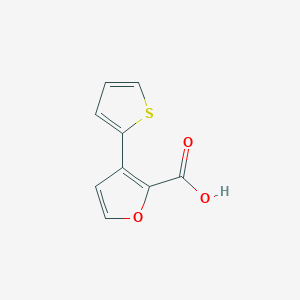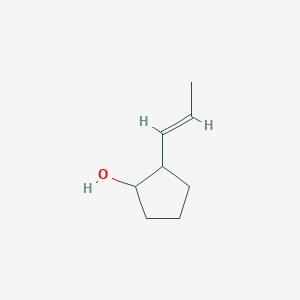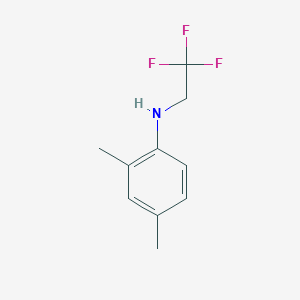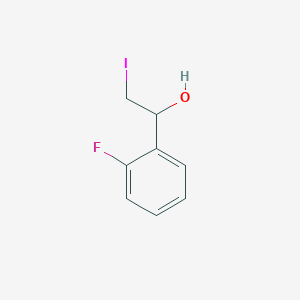![molecular formula C7H13N B13320352 (1S,2R,4S)-Bicyclo[2.2.1]heptan-2-amine](/img/structure/B13320352.png)
(1S,2R,4S)-Bicyclo[2.2.1]heptan-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,2R,4S)-Bicyclo[2.2.1]heptan-2-amine is a bicyclic amine compound characterized by its unique structural framework. This compound is part of the bicyclo[2.2.1]heptane family, which is known for its rigid and strained ring system. The structure consists of a seven-membered ring with a nitrogen atom attached to the second carbon, making it an important scaffold in medicinal chemistry and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions: One of the common synthetic routes for (1S,2R,4S)-Bicyclo[2.2.1]heptan-2-amine involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This method efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes, which can be further functionalized to yield the desired amine . Another approach includes the Diels–Alder reaction of furans with olefinic or acetylenic compounds, followed by subsequent functional group transformations .
Industrial Production Methods: Industrial production of this compound typically involves large-scale catalytic processes that ensure high yield and purity. The use of photochemistry and [2 + 2] cycloaddition reactions has also been explored to access new building blocks for industrial applications .
化学反応の分析
Types of Reactions: (1S,2R,4S)-Bicyclo[2.2.1]heptan-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are used under mild to moderate conditions.
Major Products: The major products formed from these reactions include various substituted bicyclo[2.2.1]heptane derivatives, which can be further utilized in synthetic chemistry .
科学的研究の応用
(1S,2R,4S)-Bicyclo[2.2.1]heptan-2-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: It is explored for its potential therapeutic properties, including its use in drug design and development.
Industry: The compound is utilized in the production of polymers and other advanced materials
作用機序
The mechanism by which (1S,2R,4S)-Bicyclo[2.2.1]heptan-2-amine exerts its effects involves its interaction with specific molecular targets. The rigid structure of the compound allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. This interaction can influence various biochemical pathways, leading to desired therapeutic outcomes .
類似化合物との比較
- (1R,2S,3S,4S)-Bicyclo[2.2.1]heptane-2,3-diol
- Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-, (1S)-
- (1S,2R,4R)-Bicyclo[2.2.1]heptan-2-ol
Uniqueness: (1S,2R,4S)-Bicyclo[2.2.1]heptan-2-amine stands out due to its amine functionality, which imparts unique reactivity and binding properties. This makes it particularly valuable in medicinal chemistry for the development of enzyme inhibitors and receptor modulators.
特性
分子式 |
C7H13N |
|---|---|
分子量 |
111.18 g/mol |
IUPAC名 |
(1S,2R,4S)-bicyclo[2.2.1]heptan-2-amine |
InChI |
InChI=1S/C7H13N/c8-7-4-5-1-2-6(7)3-5/h5-7H,1-4,8H2/t5-,6-,7+/m0/s1 |
InChIキー |
JEPPYVOSGKWVSJ-LYFYHCNISA-N |
異性体SMILES |
C1C[C@H]2C[C@H]1C[C@H]2N |
正規SMILES |
C1CC2CC1CC2N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


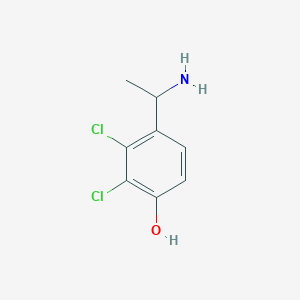
![7-methyl-2-(propan-2-yl)-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13320279.png)
